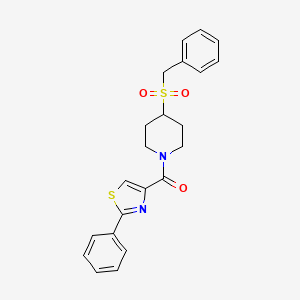

(4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Description

Properties

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c25-22(20-15-28-21(23-20)18-9-5-2-6-10-18)24-13-11-19(12-14-24)29(26,27)16-17-7-3-1-4-8-17/h1-10,15,19H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGQUOYSLCRQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine Derivatives

The 4-(benzylsulfonyl)piperidine moiety is synthesized via sulfonylation of a piperidine precursor. A representative method involves reacting piperazine with benzenesulfonyl chlorides under basic conditions. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a key intermediate, where the methylsulfonyl group acts as a leaving group for subsequent nucleophilic displacement.

In one protocol, tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate (153.1 g) reacts with potassium carbonate (75.7 g) in N-methylpyrrolidone (NMP) at 100–105°C for 24 hours under nitrogen, achieving a 95% yield. The reaction proceeds via an SN2 mechanism, where the sulfonate ester is displaced by a benzylthiolate anion. Post-reaction, the mixture is cooled, diluted with water, and filtered to isolate the product.

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected piperidine undergoes acidic deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine. This step is critical for activating the piperidine nitrogen for subsequent acylation.

Preparation of 2-Phenylthiazole-4-carboxylic Acid

Hantzsch Thiazole Synthesis

The 2-phenylthiazole ring is constructed via the Hantzsch reaction, combining thiourea with α-bromoacetophenone derivatives. Cyclization occurs in ethanol under reflux, producing the thiazole core with a phenyl substituent at the 2-position.

Hydrolysis to Carboxylic Acid

The ethyl ester of the thiazole intermediate is hydrolyzed using 4 N NaOH at 80°C, yielding 2-phenylthiazole-4-carboxylic acid. This step typically achieves >85% conversion, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Coupling of 4-(Benzylsulfonyl)piperidine and 2-Phenylthiazole-4-carboxylic Acid

Activation of the Carboxylic Acid

The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide (DMF). For instance, HBTU and hydroxybenzotriazole (HOBt) are employed to generate the reactive acyloxybenzotriazole intermediate.

Amide Bond Formation

The activated carboxylic acid reacts with 4-(benzylsulfonyl)piperidine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at room temperature for 12–24 hours, achieving yields of 75–90%. Excess reagents are removed via aqueous workup, and the crude product is purified by silica gel chromatography using ethyl acetate/hexane gradients.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (DMSO-d6, 500 MHz): Signals at δ 5.47 ppm (benzylic protons), 3.78 ppm (methoxy group), and 2.42 ppm (methyl group) confirm the benzylsulfonyl moiety. Aromatic protons of the thiazole and phenyl groups appear between δ 7.94–6.79 ppm.

- 13C NMR : The carbonyl carbon of the methanone group resonates at δ 158.86 ppm, while piperidine carbons appear at δ 52.3–45.1 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion peak [M + H]+ at m/z 503.2, consistent with the molecular formula C25H29ClFN4O4.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reactions conducted in polar aprotic solvents (e.g., DMF, NMP) at 80–100°C generally yield higher conversions than those in ethanol or water. For example, using NMP at 100°C improves the displacement reaction’s efficiency from 58% to 95%.

Catalytic Systems

Copper(I) catalysts, such as CuSO4·5H2O with sodium ascorbate, enhance cycloaddition yields in triazole syntheses. However, for sulfonylation, non-metallic bases like potassium carbonate are preferred to avoid side reactions.

Challenges and Alternative Approaches

Green Chemistry Alternatives

Recent efforts explore microwave-assisted synthesis to reduce reaction times. For instance, coupling reactions under microwave irradiation at 120°C for 30 minutes achieve comparable yields to conventional 24-hour protocols.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound consists of several key structural components:

- Piperidine Ring : Known for its role in pharmacology, it enhances interaction with biological targets.

- Benzylsulfonyl Group : Contributes to solubility and biological activity.

- Phenylthiazole Moiety : Recognized for its diverse pharmacological properties.

Chemistry

In synthetic organic chemistry, (4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

This compound functions as a probe in biological studies to investigate various pathways and interactions. It has been utilized in research aimed at understanding cellular mechanisms and signaling pathways.

Medicine

One of the most promising applications of this compound is in cancer research. Studies have shown that it can inhibit specific signaling pathways associated with tumor growth, particularly through the inhibition of the Hedgehog signaling pathway by blocking the Smoothened receptor. This action prevents the translocation of Smoothened to cilia, suppressing pathway activation and potentially reducing tumor proliferation.

Table 1: Mechanism of Action

| Mechanism | Description |

|---|---|

| Hedgehog Signaling Inhibition | Blocks Smoothened receptor activity |

| Tumor Growth Suppression | Prevents pathway activation |

Industry

In industrial applications, this compound is explored for its potential in developing new materials and chemical processes. Its unique chemical structure may contribute to innovations in material science.

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : The compound has shown efficacy against several cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 | 5.12 | 7.46 |

| MCF7 | 3.45 | 4.56 |

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that this compound exhibited lower IC50 values compared to standard chemotherapeutics, suggesting enhanced efficacy against certain cancers.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound inhibits cancer cell growth. It was found to induce apoptosis through mitochondrial pathways and modulate cell cycle progression, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of (4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit the Hedgehog signaling pathway by blocking the activity of the Smoothened (SMO) receptor. This inhibition prevents the translocation of SMO to the cilia, thereby suppressing pathway activation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

(4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit the Hedgehog signaling pathway, for example, makes it a valuable compound in cancer research .

Biological Activity

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a novel synthetic molecule that integrates a piperidine moiety with a thiazole structure, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure comprises a piperidine ring substituted with a benzylsulfonyl group and a thiazole ring, which is known for its role in various biological activities.

Biological Activity Overview

The biological activity of thiazole derivatives has been extensively studied, revealing their potential in various therapeutic areas, including:

- Antimicrobial Activity : Thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds containing thiazole rings have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticonvulsant Activity : Research indicates that certain thiazole-containing compounds demonstrate anticonvulsant properties. For example, derivatives similar to our compound have been evaluated for their ability to protect against seizures in animal models .

- Anticancer Activity : The anticancer potential of thiazole derivatives has been highlighted in several studies. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

The mechanisms by which this compound exerts its biological effects may include:

- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in disease pathways. For example, some studies have reported that related compounds inhibit tyrosinase activity, which is crucial in melanin synthesis .

- Cell Cycle Modulation : Compounds similar to our target have been shown to induce apoptosis in cancer cells by affecting cell cycle progression, particularly at the G2/M phase .

- Interaction with Receptors : The piperidine moiety may facilitate binding to specific receptors or proteins within cells, modulating their activity and influencing cellular responses.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

- Antimicrobial Study : A study evaluated the antibacterial activity of thiazole derivatives against E. coli and S. aureus, reporting minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL for some compounds . While our compound's specific MIC values are yet to be determined, its structural similarities suggest potential antimicrobial efficacy.

- Cytotoxicity Evaluation : In vitro studies on related piperidine-thiazole compounds demonstrated significant cytotoxicity against cancer cell lines with IC50 values as low as 0.99 μM . This suggests that our compound may also possess potent anticancer properties.

Data Tables

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Thiazole derivatives | MIC 100–400 μg/mL against E. coli and S. aureus |

| Anticonvulsant | Similar piperidine-thiazole compounds | Significant seizure protection in animal models |

| Anticancer | Piperidine-thiazole analogs | IC50 values < 1 μM against various cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.